Benzylidenebenzofuran-3(2H)-one, also known as 2-benzylidenebenzofuran-3(2H)-one, is a compound of significant interest in organic chemistry and medicinal research. It belongs to a class of compounds known as aurones, which are characterized by their unique structural features and biological activities. This compound has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry.
Benzylidenebenzofuran-3(2H)-one can be synthesized through various methods, including aldol condensation and oxidative cyclization techniques. The compound is derived from benzofuran-3(2H)-one and benzaldehyde derivatives, making it accessible through standard organic synthesis routes.
The compound is classified under the category of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. Benzylidenebenzofuran-3(2H)-one is specifically categorized as an aurone due to its structure, which includes a conjugated double bond between the benzylidene and the benzofuran moieties.
Benzylidenebenzofuran-3(2H)-one can be synthesized using several methods:
The synthesis generally involves monitoring the reaction progress using thin-layer chromatography. The final product is purified through recrystallization from suitable solvents like ethanol or ethyl acetate.
Benzylidenebenzofuran-3(2H)-one has a molecular formula of C16H12O2. Its structure features:
The compound exhibits characteristic spectral data:
Benzylidenebenzofuran-3(2H)-one can undergo various chemical reactions:
These reactions are typically monitored using spectroscopic methods like infrared spectroscopy and nuclear magnetic resonance to confirm product formation.
The mechanism by which benzylidenebenzofuran-3(2H)-one exerts its biological activity often involves interaction with specific enzymes or receptors within biological systems. For example, it has been identified as an inhibitor of alkaline phosphatase, suggesting that it may interfere with metabolic pathways involving phosphate groups .
Studies indicate that structural modifications on the benzylidene moiety can significantly affect its inhibitory potency, underscoring the importance of structure-activity relationships in drug design .
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further functionalization in synthetic applications.
Benzylidenebenzofuran-3(2H)-one has several scientific uses:
Benzylidenebenzofuran-3(2H)-one, systematically named as 2-benzylidene-1-benzofuran-3(2H)-one according to IUPAC nomenclature rules, represents a privileged scaffold in medicinal chemistry [1]. This heterocyclic compound features a benzofuranone core linked to a benzylidene moiety through an exocyclic double bond at the C2 position. Its molecular formula is C₁₅H₁₀O₂ with a molecular weight of 222.243 g/mol [1] [6]. The compound exhibits geometric isomerism due to the exocyclic double bond, resulting in (E)- and (Z)-configurations. Computational studies using the Austin Model 1 (AM1) method have demonstrated that the (Z)-isomer is thermodynamically more stable, which aligns with the predominant configuration observed in naturally occurring derivatives [1] [8]. The benzofuranone ring system incorporates a lactone functionality that contributes significantly to the compound's reactivity and hydrogen-bonding capabilities, while the conjugated system across the benzylidene moiety enables extended π-delocalization responsible for its characteristic chromophoric properties [4] [9].
Table 1: Fundamental Chemical Characteristics of Benzylidenebenzofuran-3(2H)-one
Property | Value/Description |
---|---|
Systematic IUPAC Name | (2Z)-2-Benzylidenebenzofuran-3(2H)-one |
Molecular Formula | C₁₅H₁₀O₂ |
Molecular Weight | 222.243 g/mol |
Isomerism | (E)- and (Z)-configurations |
Predominant Isomer | (Z)-configuration |
Core Structure | Benzofuranone with exocyclic benzylidene |
Chromophoric System | Extended π-conjugation |
The initial identification of benzylidenebenzofuran-3(2H)-one derivatives traces back to phytochemical investigations of floral pigmentation in the 1940s. These compounds, commonly referred to as aurones, were recognized as the key yellow pigments in several ornamental plants, including snapdragon (Antirrhinum majus), cosmos (Cosmos sulphureus), and coreopsis species [1] [7]. The term "aurone" derives from "aurum," the Latin word for gold, reflecting their bright golden coloration in petals. Structurally, aurones constitute a subclass of flavonoids biosynthetically derived from chalcone precursors through oxidative cyclization catalyzed by the enzyme aureusidin synthase [1] [4].
Beyond terrestrial flora, benzylidenebenzofuran-3(2H)-one derivatives have been isolated from marine organisms, particularly the brown alga Spatoglossum variabile. Phytochemical studies of this species revealed chlorinated derivatives such as 4'-chloro-2-hydroxyaurone (C₁₅H₁₁O₃Cl) and 4'-chloroaurone (C₁₅H₉O₂Cl), expanding the known structural diversity and natural distribution of this compound class [1] [3]. The biosynthesis initiates from coumaryl-CoA, proceeding through chalcone intermediates that undergo hydroxylation and oxidative cyclization to form the characteristic benzofuranone ring [1] [5].
Historically, synthetic access to benzylidenebenzofuran-3(2H)-ones relied on Claisen-Schmidt condensation between benzofuran-3(2H)-one (coumaran-3-one) and benzaldehydes under basic conditions. This classical approach has been significantly optimized through modern techniques, including ultrasound irradiation and green catalytic systems, dramatically improving reaction efficiency and yields [6] [7]. Coumaran-3-one (CAS 7169-34-8), the essential precursor for these syntheses, is commercially available and characterized as a light-sensitive crystalline solid with limited water solubility [6].
Table 2: Historical Milestones in Aurone Research
Time Period | Key Advancement |
---|---|
1940s | Identification as floral pigments in Coreopsis species |
1980s-1990s | Development of classical synthetic routes |
2001 | Isolation from marine brown alga Spatoglossum variabile |
2006 | Elucidation of biosynthetic pathway in snapdragon |
2010s-Present | Advent of green synthetic methods and medicinal exploration |
Benzylidenebenzofuran-3(2H)-one represents a structurally distinctive flavonoid variant characterized by a five-membered heterocyclic ring instead of the conventional six-membered flavonoid structure. This architectural difference confers unique electronic properties and binding capabilities that have captivated medicinal chemists [1] [4]. The scaffold's significance is amplified by its multifaceted pharmacological profile, serving as a privileged structure in the design of bioactive molecules targeting various disease pathways [3] [9].
Recent investigations have unveiled remarkable inhibitory activities across diverse biological targets. Structure-activity relationship (SAR) studies of substituted derivatives demonstrated potent inhibition of alkaline phosphatase (AP), with specific analogs exhibiting IC₅₀ values surpassing the standard inhibitor KH₂PO₄ (IC₅₀ = 2.80 ± 0.065 μM). Notably, compound 20 (IC₅₀ = 1.055 ± 0.029 μM) emerged as one of the most potent AP inhibitors reported to date, validated through molecular dynamics simulations showing stable binding interactions at the enzymatic active site [4]. In neurodegenerative disease research, benzylidenebenzofuran-3(2H)-one derivatives have shown significant cholinesterase inhibitory activity, acting as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) – key targets in Alzheimer's disease management [9].
The anti-inflammatory potential of this scaffold is particularly promising. Systematic SAR exploration revealed that specific derivatives (e.g., compounds 55, 41, and 25) potently inhibit tumor necrosis factor-alpha (TNF-α)-induced monocyte adhesion to colon epithelial cells – a pivotal event in inflammatory bowel disease (IBD) pathogenesis [3] [10]. The molecular mechanism involves suppression of pro-inflammatory signaling cascades, including downregulation of intercellular adhesion molecule-1 (ICAM-1), monocyte chemoattractant protein-1 (MCP-1), and reactive oxygen species (ROS) production, often mediated through interference with NF-κB transcriptional activity [3]. These findings position benzylidenebenzofuran-3(2H)-one as a versatile template for developing novel therapeutics for chronic inflammatory conditions.
Table 3: Pharmacological Significance of Benzylidenebenzofuran-3(2H)-one Derivatives
Biological Activity | Key Findings | Structural Determinants |
---|---|---|
Alkaline Phosphatase Inhibition | IC₅₀ down to 1.055 μM; non-competitive inhibition mode | Electron-withdrawing groups (e.g., -NO₂, -CF₃) at B-ring |
Cholinesterase Inhibition | Dual AChE/BChE inhibition; potential for Alzheimer's therapy | Catechol motifs enhancing binding to catalytic anionic site |
Anti-inflammatory (IBD) | >70% inhibition of monocyte-epithelial adhesion at 10 μM | Hydroxyl groups at meta/para positions on B-ring |
TNF-α Suppression | Inhibition of LPS-induced TNF-α expression in macrophages | Fluorinated derivatives enhancing membrane permeability |
Antioxidant Activity | ROS/RNS scavenging; protection against oxidative stress | Ortho-dihydroxy (catechol) arrangements |
The structural plasticity of the benzylidenebenzofuran-3(2H)-one scaffold facilitates extensive chemical modifications that fine-tune drug-like properties. Introduction of electron-withdrawing substituents (fluoro, chloro, trifluoromethyl) enhances target affinity and metabolic stability, while hydroxyl group positioning significantly influences antioxidant capacity and metal-chelating potential [3] [4] [5]. The scaffold generally complies with Lipinski's rule of five, displaying favorable calculated ADMET profiles with low toxicity risks, further supporting its drug development potential [4] [9]. Current research focuses on developing isoform-selective inhibitors and hybrid molecules that leverage the complementary bioactivities of aurone derivatives for multifactorial diseases.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4